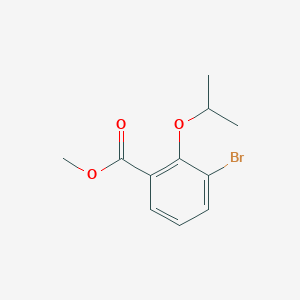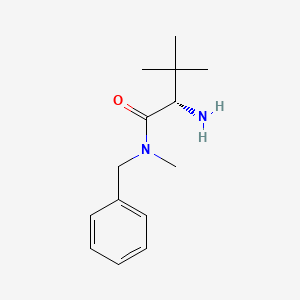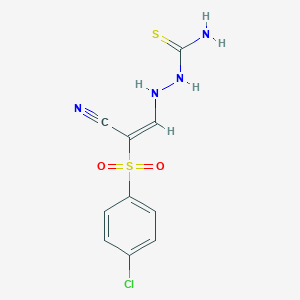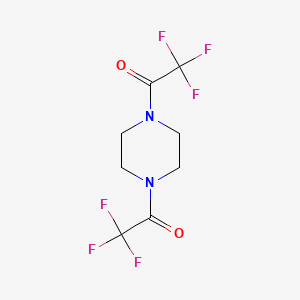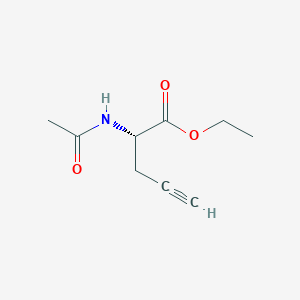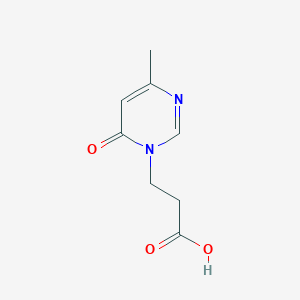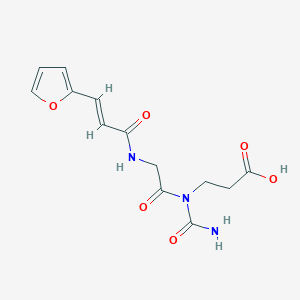
FA-Gly-Abu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Mechanism of Action
Target of Action
FA-Gly-Abu-NH2 is a biochemical compound used in proteomics research . It is primarily used as a substrate in the specificity study of thermolysin . Thermolysin is a thermostable metalloproteinase enzyme that catalyzes the breakdown of proteins, a process known as proteolysis .
Mode of Action
As a substrate for thermolysin, it likely interacts with the enzyme’s active site, facilitating the proteolysis process .
Biochemical Pathways
Given its role as a substrate for thermolysin, it may be involved in protein degradation pathways where thermolysin plays a role .
Pharmacokinetics
As a biochemical compound used in research, its bioavailability would likely depend on the specific experimental conditions .
Result of Action
As a substrate for thermolysin, its primary role would likely be to facilitate the study of this enzyme’s substrate specificity .
Action Environment
Like many biochemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its activity .
Preparation Methods
The synthesis of FA-Gly-Abu-NH2 involves multiple steps, including the condensation of 3-(2-furyl)acryloyl with glycine and beta-alanine. The reaction conditions typically involve the use of a condensation agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction, the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
FA-Gly-Abu-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
FA-Gly-Abu-NH2 has several applications in scientific research, including:
Chemistry: It is used as a substrate in studies involving enzyme specificity, particularly with thermolysin.
Biology: The compound is used in the study of protein interactions and modifications.
Comparison with Similar Compounds
FA-Gly-Abu-NH2 can be compared with other similar compounds such as:
3-(2-Furyl)acryloyl-Gly-Abu-NH2: This compound has a similar structure but may have different reactivity and applications.
N-(aminocarbonyl)-N-({[(2E)-3-(2-furyl)-2-propenoyl]amino}acetyl)-beta-alanine: Another similar compound with slight variations in its chemical structure. The uniqueness of this compound lies in its specific structure, which allows it to be used in a variety of scientific and industrial applications.
Properties
IUPAC Name |
3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFHWCIKUREZJQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
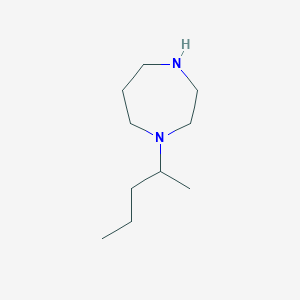
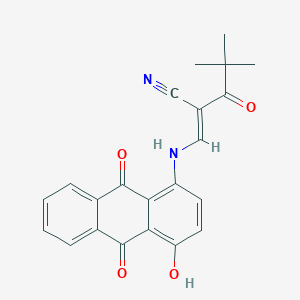

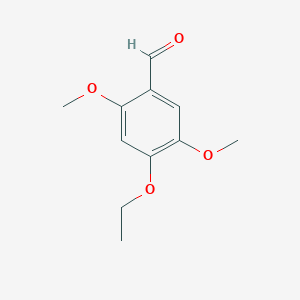
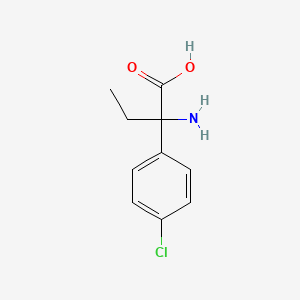
![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid](/img/structure/B6331273.png)
